2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one
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Overview
Description
2-Cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one is a chemical compound belonging to the class of organic compounds known as triazoles. It features a cyclopentyl group, a methoxymethyl substituent on a triazole ring, and a pyrrolidine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Scientific Research Applications
2-Cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one has numerous scientific applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Investigated for its potential therapeutic properties, possibly as an antimicrobial or anticancer agent.
Industry: : Employed in the development of new materials or as an intermediate in industrial processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one can be achieved through multiple steps:
Formation of the Triazole Ring: : Typically, this involves a click chemistry reaction between an alkyne and an azide under copper(I)-catalyzed conditions to form the 1,2,3-triazole ring.
Introduction of the Methoxymethyl Group: : The triazole intermediate can then be functionalized with a methoxymethyl group using conventional alkylation techniques.
Cyclopentyl Group Incorporation: : The cyclopentyl group can be introduced via a suitable nucleophilic substitution reaction.
Coupling with Pyrrolidine: : The final step involves coupling the modified triazole with a pyrrolidine derivative under appropriate conditions, such as using peptide coupling reagents.
Industrial Production Methods
On an industrial scale, the production might involve optimized catalytic processes and continuous flow reactions to enhance yield and efficiency. Advanced purification techniques like chromatography or crystallization ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one undergoes various chemical reactions:
Oxidation: : This can lead to the formation of carbonyl-containing derivatives.
Reduction: : Reduction reactions may yield corresponding alcohols or amines.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, modifying different functional groups.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate or chromium trioxide.
Reduction: : Employing reagents such as lithium aluminium hydride or hydrogenation catalysts.
Substitution: : Utilizing nucleophiles or electrophiles under basic or acidic conditions, respectively.
Major Products Formed
The products formed depend on the reaction conditions and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action is often linked to its interactions with specific molecular targets, such as enzymes or receptors. The triazole ring is known for its ability to bind to metal ions, potentially inhibiting metalloenzymes. The presence of the methoxymethyl group could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-(1,2,3-Triazol-4-yl)ethanone
2-Cyclopentyl-1-ethyl-1H-1,2,3-triazole
4-Methoxymethyl-1H-1,2,3-triazole
Uniqueness
What sets 2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one apart is its unique combination of functional groups, which confer specific properties and potential biological activities not found in similar compounds.
Conclusion
This compound is a compound of significant interest due to its unique structure and wide range of applications in various scientific fields. Further research could uncover even more uses and mechanisms of action for this versatile compound.
Properties
IUPAC Name |
2-cyclopentyl-1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-21-11-13-9-19(17-16-13)14-6-7-18(10-14)15(20)8-12-4-2-3-5-12/h9,12,14H,2-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRDJEKWJIJAOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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